molecular formula C26H27ClN6O B11049275 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide

Cat. No.: B11049275
M. Wt: 475.0 g/mol
InChI Key: DCEYOAUABKAXRC-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine is a complex organic compound that features a unique combination of indole, pyrimidine, and guanidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine: shares structural similarities with other indole and pyrimidine derivatives, such as:

Uniqueness

What sets N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-(3-phenylpropanoyl)guanidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27ClN6O

Molecular Weight

475.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-phenylpropanamide

InChI

InChI=1S/C26H27ClN6O/c1-17-14-18(2)31-26(30-17)33-25(32-24(34)11-8-19-6-4-3-5-7-19)28-13-12-20-16-29-23-10-9-21(27)15-22(20)23/h3-7,9-10,14-16,29H,8,11-13H2,1-2H3,(H2,28,30,31,32,33,34)

InChI Key

DCEYOAUABKAXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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